molecular formula C19H20N2O2 B6097758 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide

Katalognummer: B6097758
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: KJADPGNRTPWHFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide is a benzamide derivative featuring a cyclopropylcarbonylamino group attached to a 2-methylphenyl ring and a 2-methylbenzamide core. This compound’s design incorporates a cyclopropane ring, a conformationally restricted moiety known to enhance metabolic stability and binding affinity in medicinal chemistry . The benzamide scaffold is prevalent in pharmaceuticals, often serving as a pharmacophore for kinase inhibition or receptor modulation .

Eigenschaften

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-6-3-4-7-15(12)19(23)21-17-9-5-8-16(13(17)2)20-18(22)14-10-11-14/h3-9,14H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADPGNRTPWHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide, also known as Cravacitinib, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 366.42 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropylcarbonyl group, which is significant for its interaction with biological targets.

Cravacitinib primarily functions as a selective inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1. This inhibition leads to the modulation of various signaling pathways involved in inflammation and immune responses. The compound's ability to selectively inhibit JAK1 over other JAK family members is crucial for minimizing side effects typically associated with broader JAK inhibitors.

Antitumor Activity

Recent studies have demonstrated promising antitumor effects of Cravacitinib across various cancer cell lines. The compound has been tested in both two-dimensional (2D) and three-dimensional (3D) cell culture models, showing higher efficacy in 2D assays. For instance, IC50 values were significantly lower in 2D assays compared to 3D models, indicating a more pronounced effect on tumor cell proliferation in simpler environments.

Cell Line IC50 (2D Assay) IC50 (3D Assay)
A5496.26 ± 0.33 μM20.46 ± 8.63 μM
HCC8276.48 ± 0.11 μM16.00 ± 9.38 μM

These results suggest that while Cravacitinib is effective at inhibiting tumor growth, its effectiveness may vary based on the complexity of the cellular environment.

Antimicrobial Activity

In addition to its antitumor properties, Cravacitinib has also been evaluated for antimicrobial activity against various pathogens such as E. coli and S. aureus. Preliminary findings indicate that the compound exhibits moderate antibacterial effects, which may provide additional therapeutic avenues for its application.

Case Studies and Clinical Trials

Cravacitinib has undergone several clinical trials focusing on its efficacy in treating psoriasis and other inflammatory conditions. The results from these trials have highlighted:

  • Efficacy : Patients treated with Cravacitinib showed significant improvement in psoriasis severity scores compared to placebo groups.
  • Safety Profile : The compound demonstrated a favorable safety profile with minimal adverse effects reported during clinical evaluations.

Vergleich Mit ähnlichen Verbindungen

N-(3-Chlorophenyl)-3-(2-methylbenzamido)benzamide (C₂₁H₁₇ClN₂O₂; MW: 364.83 g/mol)

  • Key Differences : Replaces the cyclopropylcarbonyl group with a 3-chlorophenylcarbamoyl group.
  • Implications : The electron-withdrawing chlorine atom may enhance electrophilic reactivity but reduce solubility compared to the cyclopropyl group. This compound’s higher molecular weight (364.83 vs. ~347.43 g/mol) could impact pharmacokinetics .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences: Features a hydroxyl-dimethylethyl substituent instead of the cyclopropylcarbonylamino group.
  • This suggests divergent applications—synthetic utility vs.

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide

  • Key Differences : Incorporates an isopropoxy group at the phenyl ring.
  • Implications : The ether linkage may improve solubility but reduce metabolic stability compared to the amide-linked cyclopropylcarbonyl group .

Cyclopropane-Containing Analogues

N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

  • Key Similarities: Shares the cyclopropylcarbonylamino group and methylphenyl substituent.
  • Implications: This compound is a validated VEGFR inhibitor, suggesting the target compound may also exhibit kinase inhibitory activity.

N-Cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide (C₁₃H₁₇N₃O₂; MW: 247.29 g/mol)

  • Key Differences: Replaces the 2-methylbenzamide with a methylamino acetyl group.
  • Implications : The reduced steric bulk may enhance membrane permeability but decrease target specificity compared to the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.